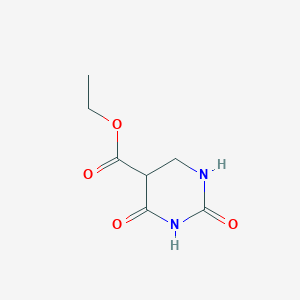
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group at the 2-position and a cyano group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)pyrimidine-5-carbonitrile typically involves the condensation of appropriate aldehydes with thiourea and ethyl cyanoacetate in ethanol, in the presence of anhydrous potassium . This reaction yields intermediates such as 6-(thiophen-2-yl)-2-thiouracil-5-carbonitrile, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition disrupts the folate pathway, leading to the suppression of cell proliferation, which is particularly useful in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Thiophen-2-yl)-2-thiouracil-5-carbonitrile: Another thiophene-substituted pyrimidine derivative.
2-Phenylpyridine: A structurally similar compound with a phenyl group instead of a thiophene.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound with a benzo[b]thiophene group instead of a simple thiophene.
Uniqueness
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile stands out due to its unique combination of a thiophene ring and a cyano group on the pyrimidine scaffold. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C9H5N3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
2-thiophen-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H5N3S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H |
Clé InChI |
DORHGMGYFCAAFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC=C(C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
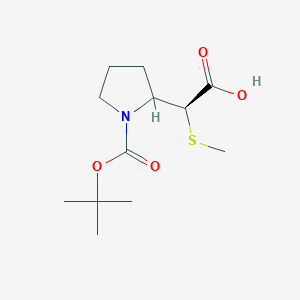
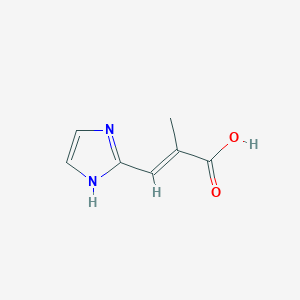
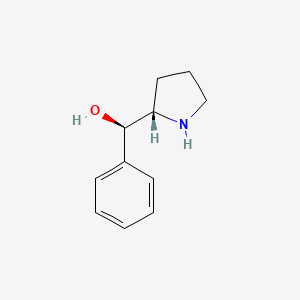
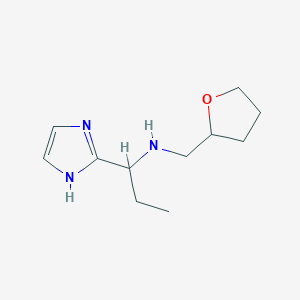
![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
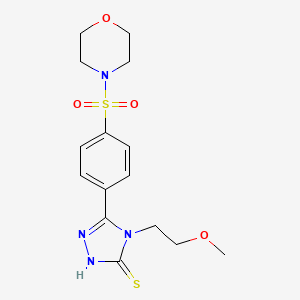
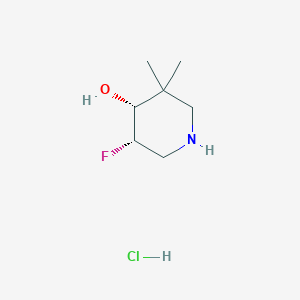
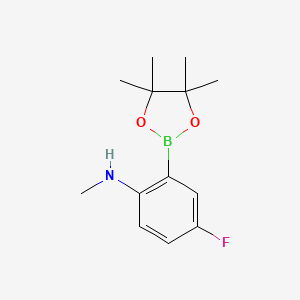
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)


